molecular formula C6H2ClF3O2S B1306079 3,4,5-Trifluorobenzenesulfonyl chloride CAS No. 351003-43-5

3,4,5-Trifluorobenzenesulfonyl chloride

Cat. No. B1306079
M. Wt: 230.59 g/mol
InChI Key: HSEHKULCGSMHAE-UHFFFAOYSA-N
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Description

The compound "3,4,5-Trifluorobenzenesulfonyl chloride" is a chemical that belongs to the class of organic compounds known as sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group (SO2) attached to a benzene ring that is substituted with various functional groups. While the provided papers do not directly discuss 3,4,5-Trifluorobenzenesulfonyl chloride, they do provide insights into related compounds and their chemistry, which can be extrapolated to understand the properties and reactivity of 3,4,5-Trifluorobenzenesulfonyl chloride.

Synthesis Analysis

The synthesis of related sulfonyl chloride derivatives, such as 3-formylbenzenesulfonyl chloride, involves the conversion of corresponding benzaldehydes into aldehyde bisulfite adducts, followed by a reaction in the presence of Na2SO4 to yield the target compounds . This method could potentially be adapted for the synthesis of 3,4,5-Trifluorobenzenesulfonyl chloride by starting with an appropriately substituted benzaldehyde.

Molecular Structure Analysis

The molecular structure of sulfonyl chlorides is influenced by the substituents on the benzene ring. For instance, the presence of fluorine atoms, as seen in tetrafluorobenzenesulfenyl chloride, can affect the electronic distribution and steric hindrance within the molecule . This is also true for 3,4,5-Trifluorobenzenesulfonyl chloride, where the trifluoromethyl groups would contribute to the molecule's overall electronegativity and potentially impact its reactivity.

Chemical Reactions Analysis

Sulfonyl chlorides are known to react with various nucleophiles. For example, tetrafluorobenzenesulfenyl chloride reacts with olefins, ammonia, and aromatic compounds, indicating that it behaves as a typical sulfenyl chloride . Similarly, 3,4,5-Trifluorobenzenesulfonyl chloride would be expected to undergo reactions with nucleophiles, leading to the formation of sulfonamides, sulfones, and other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are largely determined by their molecular structure. The presence of fluorine atoms can significantly alter properties such as boiling point, melting point, and solubility. For example, the introduction of trifluoromethyl groups into heteroaromatic compounds has been shown to affect their regioselectivity and functional group tolerance in reactions . The electronic effects of the fluorine atoms in 3,4,5-Trifluorobenzenesulfonyl chloride would likely influence its physical properties, such as volatility and reactivity, as well as its chemical properties, including acidity and stability.

Scientific Research Applications

Electrocatalytic Fluorination

3,4,5-Trifluorobenzenesulfonyl chloride is used in electrochemical fluorination processes. Sawamura et al. (2010) demonstrated its utility in the fluorination of organosulfur compounds, leading to fluorinated compounds with moderate to good yields. This process benefits from the easy separation and recyclability of the catalyst used (Sawamura, Kuribayashi, Inagi, & Fuchigami, 2010).

Activation of Hydroxyl Groups

Chang et al. (1992) explored the use of 4-fluorobenzenesulfonyl chloride, closely related to 3,4,5-trifluorobenzenesulfonyl chloride, for activating hydroxyl groups in polymeric carriers. This activation is crucial for the covalent attachment of biologicals to solid supports, enabling the preservation of biological function (Chang, Gee, Smith, & Lake, 1992).

Regioselective Trifluoromethylthiolation

In the field of heteroaromatic compound chemistry, Muta et al. (2019) demonstrated the regioselective C-H trifluoromethylthiolation of six-membered heteroaromatic compounds, using an additive like 2,4-dinitrobenzenesulfonyl chloride. This technique offers good yields and functional group tolerance, indicating the versatility of sulfonyl chloride derivatives in organic synthesis (Muta, Torigoe, & Kuninobu, 2019).

Pd-Catalyzed Direct Arylation

Sulfonyl chlorides, including halogenated variants, have been used in Pd-catalyzed direct arylation reactions. Skhiri et al. (2015) highlighted their use with heteroarenes, achieving moderate to high yields without cleaving C–Br bonds. This demonstrates their utility in creating complex organic compounds (Skhiri, Beladhria, Yuan, Soulé, Salem, & Doucet, 2015).

Synthesis of 2-Chloro-4-Fluoro-5-Nitrobenzenesulfonyl Chloride

Du et al. (2005) focused on synthesizing 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound used in the preparation of pesticides. Their research offers an alternative synthesis route, showcasing the adaptability of sulfonyl chlorides in agricultural applications (Du, Chen, Zheng, & Xu, 2005).

Safety And Hazards

This compound is classified as a flammable liquid and can cause severe skin burns and eye damage. It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this compound. In case of fire, appropriate extinguishing media should be used .

Future Directions

As of now, the future directions of 3,4,5-Trifluorobenzenesulfonyl chloride are not clearly defined due to limited available data .

properties

IUPAC Name

3,4,5-trifluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3O2S/c7-13(11,12)3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEHKULCGSMHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381163
Record name 3,4,5-Trifluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trifluorobenzenesulfonyl chloride

CAS RN

351003-43-5
Record name 3,4,5-Trifluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-trifluorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The flask containing the SOCl2/H2O solution is cooled again to −10° C. and a catalytic amount of Cu(I)Cl (˜50 mg) was added. The solution turns dark green in color. The flask was fitted with a 500 mL addition funnel (previously chilled to 0° C.) and the 3,4,5-trifluorodiazobenzene solution was quickly transferred to the funnel. The solution was immediately added dropwise over a period of 3 min. After addition, the reaction mixture slowly turns darker green in color, but after stirring for 5 min becomes bright, lime green. The reaction was stirred for an additional hour while warming to room temperature. The reaction mixture was transferred to a separatory funnel and extracted with CH2Cl2 (3×200 mL). The organic phases are combined and dried over anhydrous Na2SO4, filtered, and concentrated to give a dark-bronze oil (79.5 g, 83%).
Name
SOCl2 H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cu(I)Cl
Quantity
50 mg
Type
reactant
Reaction Step Two
Name
3,4,5-trifluorodiazobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Yan, F Liu, Y Ou, HY Zhou, Y Lu, W Hou, Q Cao… - ACS …, 2023 - ACS Publications
Solid polymer electrolytes (SPEs) are the key components for all-solid-state lithium metal batteries with high energy density and intrinsic safety. However, the low lithium ion …
Number of citations: 3 pubs.acs.org
MO Salazar, MI Osella, IA Ramallo, RLE Furlán - RSC advances, 2018 - pubs.rsc.org
N α -benzenesulfonylhistamine, a new semi-synthetic β-glucosidase inhibitor, was obtained by bioactivity-guided isolation from a chemically engineered extract of Urtica urens L. …
Number of citations: 7 pubs.rsc.org
Y Quan, R Zhou, B Yang, L Wang, Y Wang, Y Ji, Y Li… - Bioorganic …, 2023 - Elsevier
Zika virus (ZIKV) infection could cause severe neurological complications such as neonatal microcephaly, Guillain-Barré syndrome, and myelitis in adults. No vaccine or therapeutic …
Number of citations: 1 www.sciencedirect.com
M Bogatchenko - 2018 - search.proquest.com
The targeted covalent inhibitor (TCI) approach in drug discovery presents many potential benefits to cancer therapy. The goal of this approach is to trigger apoptosis of rapidly dividing …
Number of citations: 3 search.proquest.com

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